K1-Hydroperoxide

Description

The exact mass of the compound K1-Hydroperoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin K - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality K1-Hydroperoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about K1-Hydroperoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

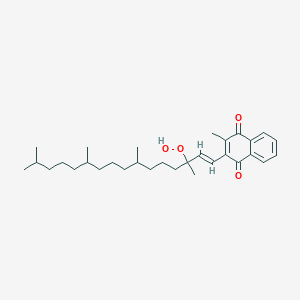

IUPAC Name |

2-[(E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTUNMUCBDSKNC-XUTLUUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15576-39-3 | |

| Record name | Vitamin K1-hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015576393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational Significance of Hydroperoxides in Oxidative Chemistry and Biological Systems

Hydroperoxides (ROOH) are a class of chemical compounds characterized by the presence of a hydroperoxy functional group (-OOH). cymitquimica.com This group imparts significant oxidative reactivity, making hydroperoxides key players in a vast array of chemical and biological processes. vulcanchem.combeilstein-journals.org The inherent weakness of the oxygen-oxygen single bond allows for the formation of highly reactive radical species, such as alkoxy and peroxy radicals, through homolysis or reduction. beilstein-journals.org This reactivity is harnessed in various industrial applications, including as initiators for polymerization reactions and as oxidizing agents in chemical synthesis. beilstein-journals.orgbritannica.com

In biological systems, hydroperoxides are prominent non-radical intermediates of lipid peroxidation, a process that can lead to oxidative damage in cell membranes and other lipid-containing structures. nih.gov They are formed through reactions initiated by reactive oxygen species (ROS) like hydroxyl and peroxyl radicals, or non-radical species such as singlet oxygen. nih.gov The generation of hydroperoxides from lipids, proteins, and DNA is considered a critical step in the development of oxidative stress-related cellular damage. tandfonline.comnih.gov While potentially damaging, the formation and turnover of hydroperoxides are also integral to cellular signaling pathways and redox regulation. cymitquimica.comnih.gov For instance, the controlled reduction of lipid hydroperoxides to non-toxic alcohols by enzymes like selenoperoxidases is a crucial protective mechanism against oxidative injury. nih.gov

The study of hydroperoxides extends to atmospheric chemistry, where they play significant roles in processes like the formation of acid precipitation and secondary organic aerosols. rsc.org Their formation can be catalyzed by acids and involves the oxidation of various organic compounds. rsc.org The dual nature of hydroperoxides, acting as both damaging agents and signaling molecules, underscores their fundamental importance in both chemical and biological sciences.

Establishing the Research Context of Vitamin K1 Hydroperoxide As a Key Intermediate

Enzymatic Biosynthesis and Oxidative Formation Mechanisms

In biological systems, K1-Hydroperoxide is not a final product but a transient, yet essential, intermediate in a critical metabolic cycle. Its formation is intrinsically linked to oxidative processes catalyzed by specific enzymes.

Investigation of Vitamin K1 as a Biosynthetic Precursor in Specific Pathways

The primary pathway for the biosynthesis of K1-Hydroperoxide involves the vitamin K cycle. In this cycle, Vitamin K1, in its reduced form, Vitamin K1 hydroquinone (KH₂), serves as the direct precursor. acs.orgpnas.org This process is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), an integral membrane protein primarily located in the endoplasmic reticulum. acs.orgresearchgate.netiarc.fr

The GGCX-mediated reaction is a coupled process where the oxidation of KH₂ to K1-Hydroperoxide provides the necessary energy to drive the carboxylation of specific glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla) residues. acs.orgresearchgate.netuni-muenchen.de This post-translational modification is vital for the biological activity of numerous proteins, including those involved in blood coagulation (e.g., prothrombin, Factors VII, IX, and X), bone metabolism (e.g., osteocalcin), and the prevention of vascular calcification (e.g., matrix Gla protein). acs.orgacs.org

The reaction sequence within the active site of GGCX involves the binding of KH₂, a protein substrate containing Glu residues, and molecular oxygen. The enzyme then facilitates the oxidation of KH₂, leading to the formation of the K1-Hydroperoxide intermediate. acs.orgresearchgate.net Subsequently, this reactive intermediate participates in the abstraction of a proton from the γ-carbon of the glutamate residue, enabling its carboxylation by CO₂. Concurrently, the K1-Hydroperoxide is converted to Vitamin K1 2,3-epoxide (KO). acs.org This epoxide is then recycled back to Vitamin K1 quinone and subsequently to KH₂ by another enzyme, vitamin K epoxide reductase (VKOR), thus completing the cycle. acs.orgpnas.org

Table 1: Key Components in the Enzymatic Biosynthesis of K1-Hydroperoxide

| Component | Role |

|---|---|

| **Vitamin K1 hydroquinone (KH₂) ** | Direct precursor to K1-Hydroperoxide |

| γ-glutamyl carboxylase (GGCX) | Enzyme catalyzing the oxidation of KH₂ and carboxylation |

| **Molecular Oxygen (O₂) ** | Oxidant in the formation of the hydroperoxide intermediate |

| Vitamin K-dependent proteins | Substrates undergoing carboxylation |

| Vitamin K1 2,3-epoxide (KO) | Byproduct of the carboxylation reaction |

| Vitamin K epoxide reductase (VKOR) | Enzyme responsible for recycling Vitamin K1 2,3-epoxide |

Role of Oxidative Processes in the Formation of Hydroperoxide Intermediates in Enzymatic Reactions

The formation of hydroperoxide intermediates is a common feature of various enzymatic reactions involving oxidative processes. These reactions are often catalyzed by oxidases and peroxidases, which utilize molecular oxygen or other oxidizing agents to introduce oxygen into a substrate. google.comnih.govgoogle.com

In many biological systems, oxidative stress can lead to the non-enzymatic formation of hydroperoxides through the reaction of free radicals with organic molecules. synzeal.comCurrent time information in Bangalore, IN. However, in the context of enzymatic reactions, the formation of hydroperoxide intermediates is a controlled and specific process. Enzymes like lipoxygenases, for instance, catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to form fatty acid hydroperoxides. synzeal.com Similarly, some cytochrome P450 enzymes can generate superoxide (B77818) radicals that can lead to the formation of hydrogen peroxide. google.comvulcanchem.com

In the specific case of K1-Hydroperoxide formation by GGCX, the oxidative process is highly regulated. The enzyme provides a specific environment that facilitates the reaction between Vitamin K1 hydroquinone and molecular oxygen to form the hydroperoxide intermediate. researchgate.netacs.org Evidence for the involvement of a hydroperoxide intermediate in the vitamin K-dependent carboxylation reaction comes from studies showing that glutathione peroxidase, an enzyme that reduces hydroperoxides, inhibits both carboxylation and vitamin K epoxide formation. nih.govresearchgate.net Furthermore, certain organic hydroperoxides, such as tert-butyl hydroperoxide, can act as weak analogs of vitamin K in driving the carboxylation reaction, further supporting the role of a hydroperoxide intermediate. pnas.orgresearchgate.net

These enzymatic oxidative processes are fundamental to cellular signaling and metabolism, where the controlled generation of reactive oxygen species like hydroperoxides plays a crucial role in various physiological pathways. google.comvulcanchem.com

Laboratory-Scale Chemical Synthesis and Derivatization Strategies

The chemical synthesis of K1-Hydroperoxide and related peroxides outside of a biological context requires controlled conditions to manage the reactivity of the peroxide group.

Procedures for the Synthesis of K1-Hydroperoxide from Vitamin K1

The laboratory synthesis of K1-Hydroperoxide from Vitamin K1 (phylloquinone) generally involves the controlled oxidation of the phytyl side chain. One established method is through photooxygenation. nih.gov In this procedure, a solution of Vitamin K1 in a suitable organic solvent, such as cyclohexane, is irradiated with light in the presence of a sensitizer (B1316253) (e.g., methylene (B1212753) blue) and molecular oxygen. nih.gov The sensitizer absorbs light and transfers energy to molecular oxygen, generating singlet oxygen. Singlet oxygen then reacts with the double bond in the phytyl side chain of Vitamin K1 to form the corresponding hydroperoxide. The resulting K1-Hydroperoxide can then be isolated and purified using chromatographic techniques.

Another approach involves the controlled oxidation of a Vitamin K1 precursor. A patented method describes a one-pot synthesis starting from 2-methyl-1,4-naphthoquinone. acs.org This process involves hydrogenation and in-situ oxidation, avoiding the use of metal catalysts to minimize byproducts. acs.org While the end product of this patented process is Vitamin K1, the principles of controlled oxidation of a vitamin K precursor are relevant to the synthesis of K1-Hydroperoxide.

Furthermore, the direct oxidation of dihydrovitamin K1 using hydrogen peroxide in the presence of a ferric salt has been described for the preparation of Vitamin K1. google.com By carefully controlling the reaction conditions, it is conceivable that this method could be adapted to yield K1-Hydroperoxide as an intermediate or final product.

Table 2: Summary of Synthetic Approaches for K1-Hydroperoxide

| Method | Starting Material | Key Reagents/Conditions | Description |

|---|---|---|---|

| Photooxygenation | Vitamin K1 (Phylloquinone) | Light, Sensitizer (e.g., methylene blue), O₂ | Generation of singlet oxygen which reacts with the phytyl side chain. nih.gov |

| Controlled Oxidation of Precursor | 2-Methyl-1,4-naphthoquinone | Hydrogenation, in-situ oxidation | A multi-step one-pot synthesis where a precursor is oxidized. acs.org |

| Oxidation with Hydrogen Peroxide | Dihydrovitamin K1 | H₂O₂, Ferric salt | Oxidation of the reduced form of Vitamin K1. google.com |

Principles of Direct Peroxide Synthesis from Molecular Oxygen and Hydrogen

The direct synthesis of peroxides, particularly hydrogen peroxide (H₂O₂), from molecular oxygen (O₂) and hydrogen (H₂) is a field of significant research interest due to its potential for more environmentally friendly and atom-economical processes compared to traditional methods. The core principle involves the controlled, catalyzed reaction of H₂ and O₂ to form the O-O bond of the peroxide while minimizing the over-reduction to water.

Several key factors influence the success of direct peroxide synthesis:

Catalyst: The choice of catalyst is paramount. Palladium (Pd)-based catalysts, often in bimetallic formulations with gold (Au), platinum (Pt), or other metals, have shown significant promise. The catalyst's role is to facilitate the activation of both H₂ and O₂ and to promote their reaction to form a hydroperoxyl intermediate (OOH*) on the catalyst surface, which can then be released as the peroxide product.

Reaction Medium: The reaction is typically carried out in a liquid solvent, such as water, methanol, or a mixture, which can influence the solubility of the reactant gases and the stability of the peroxide product. The use of acidic additives is often employed to enhance selectivity towards the peroxide.

Reaction Conditions: Temperature, pressure, and the ratio of H₂ to O₂ are critical parameters that must be carefully controlled to maximize peroxide yield and ensure safe operation, as H₂/O₂ mixtures can be explosive.

The direct synthesis of organic hydroperoxides from molecular oxygen and a hydrogen source follows similar principles, where a suitable catalyst activates the organic substrate and molecular oxygen to facilitate the formation of the hydroperoxide functional group.

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Oxidative and Radical Reactions

Vitamin K1-hydroperoxide is a pivotal intermediate in redox processes, and its role in the generation of Reactive Oxygen Species (ROS) is complex. ROS are highly reactive chemicals formed from diatomic oxygen, and prominent examples include superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (OH·). wikipedia.org The parent compound, Vitamin K1 (phylloquinone), can directly contribute to ROS production. escholarship.orgnih.gov For instance, under ultraviolet A (UVA) irradiation, Vitamin K1 induces the production of intracellular ROS, particularly hydrogen peroxide. nih.gov This process involves both type I (superoxide anion radical production) and type II (singlet oxygen generation) photodynamic reactions. nih.gov In plant tissues, plasma membrane-localized phylloquinone is hypothesized to donate electrons that lead to ROS production in the apoplast, the space outside the cell membrane. frontiersin.org

While the precursor Vitamin K1 can generate ROS, the hydroperoxide intermediate is central to a tightly regulated enzymatic cycle that manages cellular redox status. vulcanchem.com The enzyme γ-glutamyl carboxylase (GGCX) uses reduced vitamin K, oxygen, and carbon dioxide to modify proteins, converting vitamin K to vitamin K epoxide in the process. nih.gov Vitamin K1-hydroperoxide is an essential intermediate in this reaction. vulcanchem.com Its subsequent reduction is critical for mitigating oxidative stress. The enzyme VKORC1L1, for example, reduces vitamin K hydroperoxide, and its expression is correlated with lower ROS levels and enhanced cell survival under oxidative conditions. vulcanchem.com This indicates that while K1-hydroperoxide is inherently a reactive, oxidative molecule, its primary biological role is within controlled enzymatic pathways that prevent widespread oxidative damage. vulcanchem.comjneurosci.org

Hydroperoxides are fundamental intermediates in the oxidation and combustion of hydrocarbons. researchgate.netscispace.com The general mechanism of hydrocarbon oxidation, particularly at low to moderate temperatures, proceeds via a radical chain reaction where the formation and decomposition of hydroperoxides are key steps. scispace.com The process typically begins with the formation of an alkyl radical (R•) from a hydrocarbon molecule (RH). This radical reacts with oxygen to form a peroxy radical (ROO•), which can then abstract a hydrogen atom from another hydrocarbon molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain.

The kinetics of homogeneous oxidation reactions involving hydroperoxides can be complex, often exhibiting variable reaction orders and sensitivity to the reaction environment. For instance, in the oxidation of certain substrates by hydrogen peroxide, the reaction rate can be first-order with respect to the substrate but vary from first-order to zero-order with respect to the hydrogen peroxide concentration as it increases. researchgate.net This suggests a mechanism where the hydroperoxide is involved in a pre-equilibrium step, such as the formation of a more reactive hydroperoxide anion (ROO⁻) at higher pH, which then acts as the primary oxidant. researchgate.net

The decomposition of hydroperoxides can proceed through both non-radical and radical chain mechanisms. iastate.edu In some systems, the oxidation of a substrate by a hydroperoxide is believed to be a non-free radical process, while the concurrent decomposition of the excess hydroperoxide proceeds via a free-radical chain. iastate.edu

In biological systems, the kinetics are governed by enzymatic catalysis. Vitamin K1-hydroperoxide is an intermediate in the reaction catalyzed by γ-glutamyl carboxylase (GGCX). vulcanchem.com The subsequent reduction of vitamin K epoxide, formed from the hydroperoxide, is catalyzed by vitamin K epoxide reductase (VKOR). vulcanchem.com The kinetic parameters for these enzymes highlight their efficiency in handling these reactive intermediates.

Table 1: Enzymatic Parameters for Reactions Involving Vitamin K Intermediates

| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (nmol/mg/hr) | Source |

|---|---|---|---|---|

| γ-Glutamyl carboxylase | Vitamin K1 hydroperoxide | 4.15 | 2.57 | vulcanchem.com |

| VKOR | Vitamin K1 epoxide | 11.24 | 13.46 | vulcanchem.com |

Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. Vₘₐₓ (maximum velocity) represents the maximum rate of the reaction.

Nucleophilic aromatic substitution (NAS) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The most common mechanism is the SNAr (addition-elimination) pathway. uomustansiriyah.edu.iqlibretexts.org This mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group. nptel.ac.inncrdsip.com These groups are necessary to stabilize the negative charge of the intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the aromatic ring. libretexts.orgnptel.ac.in

There is no significant evidence in the chemical literature to suggest that hydroperoxides, including K1-Hydroperoxide, typically trigger or participate in nucleophilic aromatic substitution reactions. Hydroperoxides are generally considered electrophilic oxidizing agents or sources of free radicals upon decomposition. The hydroperoxide anion (ROO⁻) could theoretically act as a nucleophile, but this is not a commonly reported pathway for initiating NAS compared to more conventional nucleophiles like alkoxides, amines, or cyanide. uomustansiriyah.edu.iq Therefore, NAS is not considered a characteristic reaction mechanism for hydroperoxides.

Kinetics and Mechanisms of Homogeneous Oxidation Reactions Involving Hydroperoxides

Enzymatic Reaction Mechanisms Involving Hydroperoxides

While the primary enzymatic role of Vitamin K1-hydroperoxide is as an intermediate in the γ-glutamyl carboxylation cycle, it also exhibits catalytic activity in specific hydroxylation reactions. nih.govnih.gov Research has demonstrated that synthetically prepared Vitamin K1-hydroperoxide can serve as an oxygen donor for the enzymatic hydroxylation of xenobiotics. nih.gov

Specifically, in the presence of a soluble hydroperoxidase from rat lung tissue, Vitamin K1-hydroperoxide catalyzes the hydroxylation of benzo(a)pyrene (BP) at the 6-position. nih.gov This reaction leads to the formation of 6-hydroxy-BP, which is then non-enzymatically oxidized to other products, such as 3,6-BP dione. nih.gov This finding establishes that Vitamin K1-hydroperoxide can act as a competent oxidizing agent in peroxidase-catalyzed reactions, effectively transferring an oxygen atom to a substrate. This function is distinct from its role in the vitamin K cycle, where it ultimately leads to the formation of vitamin K epoxide coupled with the carboxylation of glutamate (B1630785) residues. pnas.orghaematologica.org

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| K1-Hydroperoxide | C₃₁H₄₆O₄ |

| Vitamin K1 (Phylloquinone) | C₃₁H₄₆O₂ |

| Reactive Oxygen Species (ROS) | Variable |

| Superoxide | O₂⁻ |

| Hydrogen Peroxide | H₂O₂ |

| Hydroxyl Radical | •OH |

| Vitamin K Epoxide | C₃₁H₄₆O₃ |

| Benzo(a)pyrene (BP) | C₂₀H₁₂ |

| 6-hydroxy-BP | C₂₀H₁₂O |

| 3,6-BP dione | C₂₀H₁₀O₂ |

| Alkyl Radical | R• |

| Peroxy Radical | ROO• |

| Hydroperoxide | ROOH |

| Nitro Group | -NO₂ |

| Alkoxide | RO⁻ |

| Amine | RNH₂/R₂NH/R₃N |

Analysis of the Coupling Mechanisms within Vitamin K-Dependent Carboxylase Systems

Vitamin K-dependent carboxylation is a crucial post-translational modification that converts specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs), such as those involved in blood coagulation. wikipathways.orgfao.organnualreviews.org This process is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) and is intricately linked to the vitamin K epoxide cycle. fao.orgvulcanchem.com

The active form of vitamin K required for this reaction is the reduced form, vitamin K hydroquinone (B1673460) (KH₂). vulcanchem.comnih.gov During the carboxylation reaction, KH₂ is oxidized to vitamin K 2,3-epoxide (KO). wikipathways.orgvulcanchem.com It is widely proposed that this oxidation proceeds through a K1-Hydroperoxide intermediate. nih.govpnas.organnualreviews.org This hydroperoxide is thought to be the species that facilitates the abstraction of a proton from the γ-carbon of the glutamate residue, creating a carbanion that can then be carboxylated by CO₂. annualreviews.org

The coupling of carboxylation and epoxidation is a key feature of this system. nih.govpnas.org Evidence suggests that these two reactions share a common oxygenated intermediate, which is believed to be the hydroperoxide of vitamin K. nih.govpnas.orgpnas.org Studies have shown that glutathione (B108866) peroxidase, an enzyme that reduces hydroperoxides, inhibits both carboxylation and epoxidation. nih.govannualreviews.org Furthermore, in the absence of vitamin K, tert-butyl hydroperoxide can act as a weak analog, promoting a low level of carboxylation, and at lower concentrations, it acts as a competitive inhibitor for both reactions. nih.govpnas.orgportlandpress.com This competitive inhibition suggests that the hydroperoxide analog binds to the same site as the natural K1-Hydroperoxide intermediate. pnas.org

While carboxylation is dependent on the epoxidation of vitamin KH₂, the reverse is not always true. Under certain in vitro conditions, such as limited CO₂ concentrations, epoxidation can occur at a much higher rate than carboxylation, indicating an uncoupling of the two processes. pnas.org However, carboxylation has never been observed without the concurrent oxidation of vitamin KH₂. pnas.org The presence of a glutamate-containing substrate appears to be necessary to activate the epoxidase function of the carboxylase. pnas.org

Table 1: Key Components in the Vitamin K-Dependent Carboxylation System

| Component | Function |

|---|---|

| **Vitamin K Hydroquinone (KH₂) ** | Reduced, active form of Vitamin K that serves as a cofactor for GGCX. vulcanchem.comnih.gov |

| γ-Glutamyl Carboxylase (GGCX) | Enzyme that catalyzes the carboxylation of glutamate residues. wikipathways.orgvulcanchem.com |

| K1-Hydroperoxide | Proposed oxygenated intermediate that facilitates proton abstraction from glutamate. nih.govpnas.organnualreviews.org |

| Vitamin K 2,3-Epoxide (KO) | Oxidized form of Vitamin K produced during the reaction. wikipathways.orgvulcanchem.com |

| Vitamin K Epoxide Reductase (VKOR) | Enzyme that reduces KO back to Vitamin K, completing the cycle. vulcanchem.comsmpdb.ca |

| Glutamate (Glu) Substrate | Amino acid residue on a protein that is modified. pnas.org |

| γ-Carboxyglutamate (Gla) | The modified amino acid residue, crucial for protein function. wikipathways.orgfao.org |

Characterization of Peroxidase-Mediated Oxidation and Reduction Pathways

Peroxidases are a class of enzymes that catalyze the reduction of hydroperoxides. frontiersin.org Glutathione peroxidase (GPx) is a key family of such enzymes that protects cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides, like K1-Hydroperoxide, to water and their corresponding alcohols, respectively. frontiersin.orgcatalysis.blog This process is crucial for maintaining cellular redox balance. frontiersin.org

The catalytic cycle of selenium-containing GPx involves the oxidation of a selenol group in the enzyme's active site by the hydroperoxide to a selenenic acid. nih.govmdpi.com This is a rapid reaction facilitated by a concerted nucleophilic attack by the selenolate and an electrophilic attack by a proton. nih.gov Subsequently, the selenenic acid reacts with glutathione (GSH) to form a seleno-sulfide adduct, which is then reduced by a second GSH molecule to regenerate the active enzyme and produce glutathione disulfide (GSSG). mdpi.comacs.orgnih.gov

Studies have demonstrated that glutathione peroxidase inhibits both vitamin K-dependent carboxylation and epoxidation, providing evidence for the involvement of a hydroperoxide intermediate in these reactions. nih.govannualreviews.org This inhibition highlights the role of peroxidases in modulating the availability of K1-Hydroperoxide for the carboxylase system.

Beyond enzymatic pathways, the reduction of hydroperoxides can also be mediated by cellular reducing systems. For instance, the reduction of peptide and protein hydroperoxides by cells can lead to the formation of reactive radicals. nih.gov This process is thought to occur extracellularly, potentially involving a trans-plasma membrane electron transport system. nih.gov

Kinetic and Mechanistic Studies of Glutathione Peroxidase Catalysis in Peroxide Reduction

The kinetics of glutathione peroxidase (GPx) in reducing hydroperoxides have been extensively studied. Mammalian GPx, a selenoenzyme, utilizes glutathione (GSH) to reduce hydrogen peroxide (H₂O₂) or organic hydroperoxides to water or the corresponding alcohols. frontiersin.org The kinetic mechanism of human platelet GPx is described as a ping-pong type, where the peroxide substrate alters the enzyme's redox state. nih.gov

The catalytic cycle involves three main steps:

Oxidation of the enzyme: The reduced enzyme (E-SeH) reacts with the hydroperoxide (ROOH) to form an oxidized intermediate (E-SeOH) and water (or alcohol). acs.orgnih.gov

First reduction step: The oxidized enzyme reacts with a molecule of GSH to form a seleno-sulfide adduct (E-Se-SG) and water. acs.orgnih.gov

Second reduction step: The adduct reacts with a second GSH molecule to regenerate the reduced enzyme and produce glutathione disulfide (GSSG). acs.orgnih.gov

The rate of H₂O₂ removal by GPx is dependent on both the concentration of the active enzyme and the availability of GSH, especially when the initial enzyme concentration is lower than that of the hydroperoxide. tandfonline.com The second-order rate constant for the reaction of the reduced form of GPx with peroxynitrite, another reactive species, has been determined to be approximately 8.0 x 10⁶ M⁻¹s⁻¹ at pH 7.4 and 25°C. acs.org

Interestingly, the kinetic mechanism of selenium-containing GPxs is considered unusual as it does not exhibit a defined Michaelis constant (Kₘ) or substrate saturation. nih.gov

Table 2: Kinetic Parameters of Glutathione Peroxidase Catalysis

| Reaction Step | Reactants | Products | Activation Energy Barrier (kcal/mol) | Rate Constant |

|---|---|---|---|---|

| Enzyme Oxidation | E-SeH + H₂O₂ | E-SeOH + H₂O | ~17.1 acs.orgnih.gov | - |

| First Reduction | E-SeOH + GSH | E-Se-SG + H₂O | 17.9 acs.orgnih.gov | - |

| Second Reduction (Rate-determining) | E-Se-SG + GSH | E-SeH + GSSG | 21.5 acs.orgnih.gov | - |

| Reaction with Peroxynitrite | Reduced GPx + ONOO⁻ | - | - | (8.0 ± 0.8) x 10⁶ M⁻¹s⁻¹ acs.org |

Decomposition and Cleavage Pathways of the Hydroperoxide Moiety

The hydroperoxide group (-OOH) is inherently unstable and can decompose through various pathways, influencing the reactivity and fate of the parent molecule.

Unimolecular and Multimolecular Decomposition Kinetics and Mechanisms

Organic hydroperoxides can undergo thermal decomposition, which is often a complex process involving free radical reactions. brocku.ca The primary step is the cleavage of the weak oxygen-oxygen bond, generating an alkoxyl radical (RO•) and a hydroxyl radical (•OH). brocku.ca

ROOH → RO• + •OH

The decomposition can proceed through both unimolecular and bimolecular pathways. ifremer.frresearchgate.net Unimolecular decomposition is favored at low hydroperoxide concentrations, while bimolecular decomposition becomes more significant at higher concentrations. ifremer.frresearchgate.net The activation energy for the decomposition is influenced by factors such as hydrogen bonding, which can lower the energy barrier. researchgate.net For instance, the activation energy for the unimolecular decomposition of tert-butyl hydroperoxide is reported to be around 155 kJ mol⁻¹. researchgate.net

Studies on the decomposition of α-alkoxyalkyl-hydroperoxides suggest that a proton-catalyzed mechanism is central, although water molecules can also participate and affect the kinetics. nih.gov The decomposition of these hydroperoxides can serve as a source of H₂O₂ and other multifunctional species. nih.gov

Catalytic Decomposition Mechanisms, Including Metal- and Surface-Mediated Processes

The decomposition of organic hydroperoxides can be significantly accelerated by catalysts, particularly transition metal compounds. acs.org These catalysts can form intermediate complexes with the hydroperoxide, which then break down into free radicals or molecular products. The catalytic activity of different metals varies, with a study on perovskite-type catalysts showing the sequence Fe < Mn < Ni < Cr < Cu in terms of activity for tert-butyl hydroperoxide (TBHP) decomposition. arkat-usa.org The presence of catalysts can dramatically lower the activation energy of decomposition. For example, the activation energy for cumene (B47948) hydroperoxide decomposition drops from around 100 kJ mol⁻¹ to less than 75 kJ mol⁻¹ in the presence of copper. researchgate.net Gold has also been shown to have a catalytic effect on the decomposition of some organic hydroperoxides. akjournals.com

Surfaces can also mediate the decomposition of hydroperoxides. umich.edu Metal oxide surfaces, for instance, can catalytically decompose H₂O₂ via the formation of surface-bound hydroxyl radicals. researchgate.net Theoretical studies suggest that ultrathin magnesia films on transition metals can effectively dissociate and reduce hydrogen peroxide and other organic peroxides. arxiv.org The reactivity is influenced by the thickness of the oxide film and the nature of the underlying metal. arxiv.org In some systems, such as Li-O₂ batteries, surface-mediated electrolyte decomposition involving peroxide and superoxide species is a critical process. umich.edu Cationic surfactants have also been found to catalyze the decomposition of cumene hydroperoxide into free radicals. researchgate.net

Hydrolysis and Acid-Catalyzed Degradation of Organic Hydroperoxides

Organic hydroperoxides can undergo hydrolysis, particularly under acidic conditions. copernicus.orgdoubtnut.com The acid-catalyzed hydrolysis rate constants (kₐ) are crucial for determining the atmospheric fate of these compounds. copernicus.orgcopernicus.org

Computational studies have been employed to predict these rate constants. copernicus.orgcopernicus.org The mechanism can involve either a one-step or a two-step pathway. In the two-step pathway, the proton attacks the -OOH group, leading to the rupture of the Cα-O bond and the formation of a carbocation intermediate and H₂O₂. copernicus.org The carbocation then reacts with water to form a protonated alcohol. copernicus.org

The structure of the organic hydroperoxide significantly influences the rate of hydrolysis. Substituents at the α-carbon, such as -NH₂, -OH, and -OCH₃, can facilitate the reaction. copernicus.org The degradation of organic hydroperoxides in acidic media can lead to rearrangement reactions or the formation of organic hydrogen peroxysulfates. researchgate.netrsc.orgrsc.org It has been proposed that the acid-catalyzed conversion of ROOHs to alcohols and H₂O₂ is a key decomposition pathway that avoids the formation of radicals. acs.org

O-O Bond Dissociation Processes and Their Energetics

The dissociation of the oxygen-oxygen (O-O) bond is a critical step in the chemical reactions of hydroperoxides, as the energy required for this cleavage dictates the compound's stability and reactivity. The O-O bond dissociation energy (BDE) is a key thermochemical parameter in understanding these processes. While specific experimental BDE values for K1-Hydroperoxide are not extensively documented, a comprehensive understanding can be derived from high-level ab initio calculations and experimental data for structurally related organic hydroperoxides.

Computational studies using methods like G2 and CBS-APNO have significantly revised the understanding of O-O bond strengths. wayne.edu Historically, a generic O-O BDE of approximately 34 kcal/mol was often cited, but modern calculations indicate a substantially higher average value of around 45 kcal/mol for many organic hydroperoxides. wayne.eduresearchgate.net This bond energy is not constant but is sensitive to the molecular environment and the nature of the substituents attached to the peroxy group. wayne.edu

For instance, the BDE for hydrogen peroxide (HOOH), the simplest peroxide, is calculated to be approximately 50.17 kcal/mol, which aligns closely with the experimental value of 50.30 kcal/mol. scispace.com For organic hydroperoxides like methyl hydroperoxide (CH₃OOH) and tert-butyl hydroperoxide (t-BuOOH), the calculated BDEs are around 44.6 kcal/mol and 45.8 kcal/mol, respectively. scispace.com The presence of electron-withdrawing groups or acyl groups can also influence the bond strength. Peroxyacetic acid (CH₃C(O)OOH), for example, has a calculated O-O BDE of about 47-48 kcal/mol. wayne.edu These values highlight that organic hydroperoxides generally possess O-O bond dissociation energies that are 4-7 kcal/mol lower than that of hydrogen peroxide. researchgate.net

Factors such as intramolecular hydrogen bonding can further stabilize the O-O bond, thus increasing its dissociation energy and reducing the risk of accidental cleavage. researchgate.net The energetics of O-O bond homolysis are fundamental to predicting the formation of reactive alkoxy and hydroxyl radicals, which are key intermediates in many oxidative chemical transformations.

Table 1: O-O Bond Dissociation Enthalpies (BDE) for Selected Peroxides

This table is interactive. You can sort and filter the data.

| Compound Name | Formula | Calculation Method | BDE (kcal/mol at 298 K) | Reference |

| Hydrogen Peroxide | HO-OH | CBS-APNO | 50.17 | scispace.com |

| Hydrogen Peroxide | HO-OH | G2 | 50.5 | wayne.edu |

| Methyl Hydroperoxide | MeO-OH | CBS-APNO | 44.64 | scispace.com |

| Methyl Hydroperoxide | MeO-OH | G2 | 45.0 | wayne.edu |

| tert-Butyl Hydroperoxide | t-BuO-OH | CBS-APNO | 45.81 | scispace.com |

| Cumene Hydroperoxide | C₆H₅C(CH₃)₂O-OH | CBS-APNO | 45.01 | scispace.com |

| Peroxyformic Acid | HC(O)O-OH | G2 | 48.0 | wayne.edu |

| Peroxyacetic Acid | CH₃C(O)O-OH | G2 | 48.0 | wayne.edu |

Interfacial Reaction Dynamics and Spontaneous Formation Mechanisms

Recent research has unveiled that aqueous interfaces, particularly those of microdroplets, are sites of unique and accelerated chemical reactivity. One of the most significant findings in this area is the spontaneous generation of hydroperoxides, challenging traditional understandings of chemical reactions in aqueous systems.

Studies have demonstrated that hydrogen peroxide (H₂O₂) can be spontaneously generated from pure water microdroplets without the need for chemical reagents, catalysts, or external energy sources like radiation. pnas.org This phenomenon is observed when bulk water is nebulized into microdroplets (typically 1 to 20 µm in diameter), with the concentration of the generated H₂O₂ increasing as the droplet size decreases. pnas.org The higher surface-to-volume ratio in smaller droplets is believed to favor this interfacial process. acs.org

The proposed mechanism suggests that the high intrinsic electric field at the air-water interface of microdroplets facilitates the autoionization of water molecules into hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions. pnas.org The hydroxide ions can then be oxidized to form hydroxyl radicals (OH•), which subsequently recombine at or near the interface to form hydrogen peroxide. pnas.org

While the spontaneous formation in pure water microdroplets is a key finding, there is an ongoing scientific discussion about the precise conditions required. Some research suggests that this process is intrinsic to the air-water interface pnas.orgacs.org, while other studies propose that the formation of H₂O₂ requires a solid-water interface and the presence of dissolved oxygen, which acts as the primary precursor. researchgate.netkaust.edu.saarxiv.org Further investigations using oil-water interfaces have also shown that such environments can continuously generate hydroxyl radicals and H₂O₂. rsc.org These findings collectively point to interfacial charge separation reactions as a crucial element driving the spontaneous formation of hydroperoxides. rsc.org

The kinetics of spontaneous hydroperoxide formation at aqueous interfaces are significantly influenced by the surrounding ionic environment, particularly the pH and the specific types of ions present in the solution. acs.orgrsc.org

Research on salt-containing droplets has shown a distinct pH-dependent effect on hydrogen peroxide (H₂O₂) production. In solutions of sodium chloride (NaCl) and sodium sulfate (B86663) (Na₂SO₄), H₂O₂ concentration was observed to increase by approximately 40% under alkaline conditions (pH ~9.5) compared to acidic conditions (pH ~4). acs.org This suggests that an environment enriched with hydroxide ions (OH⁻) promotes the interfacial reactions that lead to H₂O₂ formation. acs.org Conversely, some studies have noted a positive correlation between H₂O₂ yield and proton concentration in a pH range of 0 to 12. rsc.org

The type of ion present is also critical. When sodium bromide (NaBr) was used, H₂O₂ formation displayed no significant dependence on pH. acs.org This indicates a change in the dominant reaction mechanism, where the bromide anion (Br⁻) itself may act as an efficient interfacial source of electrons, altering the pathway of hydroperoxide production. acs.org The presence of other species, such as dissolved carbon dioxide (CO₂), can inhibit H₂O₂ formation by reacting with key intermediates like solvated electrons and hydroxyl radicals. acs.org

These findings underscore that the chemical composition of the aqueous phase, including its pH and the specific nature of dissolved ions, plays a pivotal role in modulating the rate and mechanism of hydroperoxide generation at interfaces.

Table 2: Influence of Ionic Environment on Interfacial H₂O₂ Generation

This table is interactive. You can sort and filter the data.

| Salt Solution | pH Condition | Observation | Proposed Reason | Reference |

| Na₂SO₄ | Alkaline (~9.5) vs. Acidic (~4) | ~40% increase in H₂O₂ concentration | OH⁻ enriched environment promotes oxidant formation | acs.org |

| NaCl | Alkaline (~9.5) vs. Acidic (~4) | ~40% increase in H₂O₂ concentration | OH⁻ enriched environment promotes oxidant formation | acs.org |

| NaBr | pH 4 to 9.5 | No significant dependence on pH | Mechanism changes; Br⁻ acts as an interfacial electron source | acs.org |

| Various | pH 0 to 12 | Positive correlation of H₂O₂ yield with [H⁺] | Proton availability affects interfacial chemistry | rsc.org |

| N/A | Presence of CO₂ | Decreased H₂O₂ production | CO₂ reacts with OH radicals and solvated electrons, inhibiting formation pathways | acs.org |

Theoretical and Computational Chemistry Approaches to K1-Hydroperoxide Reactivity

The study of reactive intermediates is a cornerstone of understanding complex chemical and biological processes. K1-Hydroperoxide, a derivative of Vitamin K1 (phylloquinone), is a significant, albeit transient, species in the metabolic cycle of Vitamin K. Its high reactivity makes experimental characterization challenging, thus positioning theoretical and computational chemistry as indispensable tools for elucidating its behavior. This article explores the application of quantum chemical methods and mechanistic modeling to understand the reactivity, decomposition, and enzymatic interactions of K1-Hydroperoxide.

Theoretical and Computational Chemistry Approaches to K1 Hydroperoxide Reactivity

Quantum Chemical Investigations and Potential Energy Surface Mapping

Quantum chemical calculations provide a molecular-level understanding of the intrinsic reactivity of K1-Hydroperoxide. By solving the Schrödinger equation for the molecular system, these methods can map out potential energy surfaces, identify stable intermediates, and characterize the transition states that connect them.

The formation and reaction of hydroperoxide intermediates are central to the biological function of Vitamin K. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring the mechanisms of enzymes like Vitamin K Carboxylase (VKC). researchgate.netnih.gov These studies, while often focusing on the entire enzymatic cycle, provide critical insights into the energetics of hydroperoxide-related species.

One key reaction pathway investigated is the Dowd mechanism, where the hydroquinone (B1673460) form of Vitamin K is converted to the epoxide via a hydroperoxide or a related alkoxide intermediate. researchgate.netnih.gov Using DFT calculations with functionals like B3LYP and basis sets such as 6-311G**, researchers have been able to model the proposed intermediates and transition states. A significant finding is that after the initial deprotonation of the Vitamin K hydroquinone, the subsequent interaction with molecular oxygen to form a peroxide species and its conversion to the critical alkoxide intermediate is energetically favorable, proceeding with a very low activation barrier of approximately 3.5 kcal/mol. nih.gov This suggests that the hydroperoxide or its corresponding alkoxide is a plausible, low-energy intermediate on the reaction pathway.

Further computational studies combining Quantum Mechanics/Molecular Mechanics (QM/MM) have been applied to understand the metabolism of Vitamin K1, such as its hydroxylation by cytochrome P450 enzymes (CYP4F2). nih.gov These hybrid methods treat the reactive center (the Vitamin K1 molecule and the heme group) with high-level quantum mechanics, while the surrounding protein environment is modeled using classical molecular mechanics. Such studies reveal how the enzyme's active site influences the reactivity and selectivity of hydroxylation at different positions on the Vitamin K1 aliphatic chain. While QM calculations on a truncated model of Vitamin K1 showed that ω-hydroxylation has a higher energy barrier than reactions at other sites, the full QM/MM simulations demonstrated that the protein environment makes ω-hydroxylation the most favorable pathway, in agreement with experimental results. nih.gov

Table 1: Calculated Energy Barriers for Vitamin K1 Hydroxylation by CYP4F2 (QM/MM)

| Reaction Site | Relative Energy Barrier (kJ/mol) |

|---|---|

| ω-site | Reference |

| ω-1 site | Higher |

| ω-2 site | Higher |

| ω-3 site | Higher |

This table illustrates the relative favorability of hydroxylation at the terminal (ω) position of the Vitamin K1 side chain as determined by QM/MM calculations, which consider the influence of the enzyme active site. The precise energy differences can be substantial, ranging from 6-25 kJ/mol in simpler QM models. nih.gov

These computational approaches provide a detailed map of the reaction energetics, highlighting the stability of hydroperoxide intermediates and the energy barriers for their formation and subsequent reactions. They underscore the role of the enzymatic environment in directing the reactivity of Vitamin K derivatives.

While DFT and ab initio methods are powerful tools for determining the energetics of reaction pathways, predicting accurate rate constants and branching ratios for the decomposition of a molecule like K1-Hydroperoxide is a more complex challenge. This requires not only the potential energy surface but also the calculation of vibrational frequencies and the application of transition state theory.

Currently, specific, detailed studies predicting the unimolecular decomposition rate constants and branching ratios for isolated K1-Hydroperoxide are not prominent in the accessible literature. Such calculations would be computationally intensive, needing to account for multiple possible decomposition pathways, such as O-O bond homolysis to form radical species or rearrangements like the Hock cleavage, which is common for hydroperoxides. mdpi.com

However, the principles for such predictions are well-established. By calculating the Gibbs free energy of activation (ΔG‡) for each potential decomposition pathway, one can estimate the rate constant (k) using the Eyring equation from transition state theory. The branching ratio between two competing pathways would then be determined by the ratio of their respective rate constants, which is exponentially dependent on the difference in their activation free energies. While photochemical studies have identified hydroperoxides as products from the irradiation of Vitamin K analogues in the presence of oxygen, detailed kinetic analysis of their thermal decomposition is less common.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Mechanistic Modeling and Simulation of Hydroperoxide Systems

Moving from the single-molecule level to a systems perspective, mechanistic modeling and simulation aim to understand how K1-Hydroperoxide behaves within a complex biological environment. This involves developing mathematical models that can describe the kinetics of its interaction with enzymes and its dynamic concentration within cellular compartments.

Enzymes are crucial in controlling the levels of reactive hydroperoxides in biological systems. Glutathione (B108866) peroxidase, for example, is a key enzyme family that reduces hydroperoxides, including lipid hydroperoxides, thereby mitigating oxidative stress. While specific mathematical models for the kinetics of K1-Hydroperoxide with glutathione peroxidase are not detailed in the literature, the framework for such models is well-established.

These models are typically based on systems of ordinary differential equations (ODEs) that describe the concentrations of the substrate (K1-Hydroperoxide), the enzyme in its different redox states, and the products over time. The parameters of these models, such as Michaelis-Menten constants (Km) and catalytic rates (kcat), are often determined by fitting the model to experimental kinetic data.

Computational modeling has been extensively used to study the enzymes of the Vitamin K cycle. For instance, molecular dynamics (MD) simulations and docking studies have been employed to build 3D models of human Vitamin K Epoxide Reductase (VKORC1) and to simulate its interaction with Vitamin K epoxide and other substrates. researchgate.netnih.govrsc.org These simulations provide insights into the binding modes of substrates and the conformational changes the enzyme undergoes during its catalytic cycle, which are essential for building accurate mechanistic models. nih.govmdpi.com Such models can predict how genetic mutations in the enzyme might affect its function and lead to conditions like warfarin (B611796) resistance. nih.gov

Modeling the concentration and flux of a reactive species like K1-Hydroperoxide within a cell or a specific organelle like the endoplasmic reticulum is a significant challenge. Such models need to integrate the kinetics of its formation (e.g., as an intermediate in the VKC reaction), its diffusion, and its removal by enzymes like glutathione peroxidase or through non-enzymatic reactions.

Currently, specific computational models detailing the cellular dynamics of K1-Hydroperoxide are not available in the reviewed scientific literature. However, the field of computational systems biology has developed frameworks for modeling reactive oxygen species (ROS) dynamics. vulcanchem.com These models often use partial differential equations (PDEs) to account for both the reaction kinetics and the spatial diffusion of molecules. They can be used to predict the emergence of concentration gradients and hotspots of reactivity within the cell.

Given that K1-Hydroperoxide is an intermediate in the Vitamin K cycle, which is localized in the endoplasmic reticulum, a realistic model would need to consider the specific geometry and biochemical environment of this organelle. mdpi.com The insights gained from molecular dynamics simulations of the enzymes involved, such as their location and orientation in the membrane, would be crucial inputs for such a cellular-level model. researchgate.netrsc.org

Environmental Transformation and Degradation Pathways

Abiotic Environmental Fate Processes

Abiotic processes, which are non-biological in nature, play a significant role in the environmental degradation of K1-Hydroperoxide. Key among these are photochemical reactions and hydrolysis, which are influenced by various environmental parameters.

K1-Hydroperoxide's parent compound, Vitamin K1, is known to be highly susceptible to photodegradation. google.com The degradation process in organic solvents has been observed to follow first-order kinetics. jocpr.com Upon exposure to light, particularly UV radiation, Vitamin K1 can undergo photochemical reactions that lead to the formation of hydroperoxides. researchgate.net Specifically, under UVA irradiation, phylloquinone (PK, Vitamin K1) has been shown to induce the production of reactive oxygen species (ROS), including singlet oxygen and hydrogen peroxide. researchgate.net The phototoxicity of Vitamin K1 and its derivative menaquinone-4 (MK-4) is attributed to the generation of these reactive species. researchgate.net

The stability and degradation rate of K1-Hydroperoxide are significantly affected by environmental conditions such as temperature, pH, and the ionic strength of the surrounding medium.

Temperature: Temperature has a pronounced effect on the stability of hydroperoxides and their parent compounds. For instance, the decomposition of hydrogen peroxide increases significantly with a rise in temperature. researchgate.net One study found a 20-fold increase in H2O2 decomposition when the temperature was raised from 20°C to 50°C. researchgate.net Similarly, the stability of phylloquinone (Vitamin K1) in food products is temperature-dependent. nih.gov A study on sea buckthorn juices revealed a significant degradation of phylloquinone at temperatures of 6, 25, and 40°C, although the intensity of decomposition was found to be independent of the specific temperature within this range for the tested storage duration. nih.gov The thermal stability of vitamin K compounds is generally considered fair, though high temperatures can accelerate degradation, especially in the presence of oxygen. mdpi.com

Table 1: Effect of Storage Temperature on Phylloquinone (Vitamin K1) Degradation in Sea Buckthorn Juice

| Storage Temperature (°C) | Degradation (%) | Storage Time |

| 6 | ~18 - 32 | Up to 7 days |

| 25 | ~18 - 32 | Up to 7 days |

| 40 | ~18 - 32 | Up to 7 days |

Data sourced from a study on sea buckthorn juices, indicating that the extent of degradation was comparable across the tested temperatures within the specified timeframe. nih.gov

pH: The pH of the aqueous medium is a critical factor in the decomposition of hydroperoxides. Vitamin K1 is known to be decomposed by alkalis. iarc.fr The decomposition of hydrogen peroxide, a related compound, is also highly pH-dependent. nih.gov H2O2 degradation is strongly inhibited under low pH conditions. nih.gov In contrast, the rate of H2O2 decomposition increases with a rise in pH under certain catalytic conditions. nih.gov The cytotoxicity of hydrogen peroxide has been shown to be exponentially dependent on pH, varying significantly between pH 6.5 and 7.5. nih.gov For other hydroperoxides, the rate of degradation can also show a maximum at a specific pH value. researchgate.net

Ionic Strength: The ionic strength of the solution can influence the rate of degradation reactions, particularly those involving charged species. For reactions between ions and neutral species, the effect of ionic strength is generally minimal. mit.edu However, for reactions between ions, the rate can be affected. Studies on hydrogen peroxide decomposition have shown that the degradation rate can be negatively correlated with ionic strength in certain catalytic systems. nih.gov In other systems, the rates of photocatalytic reactions were not significantly affected by a fifty-fold increase in ionic strength. researchgate.net The specific effect of ionic strength on K1-Hydroperoxide degradation would depend on the particular reaction mechanism and the charge of the reacting species involved.

Photochemical Oxidation and Hydrolysis in Aquatic Systems

Biotic Environmental Fate Processes

Biotic processes, driven by living organisms and their enzymes, are fundamental to the transformation and breakdown of organic compounds in the environment, including K1-Hydroperoxide.

The biodegradation of hydroperoxides is an important environmental process. nih.gov Microorganisms possess enzymes that can effectively decompose these compounds. Glutathione (B108866) peroxidase, for instance, is an enzyme that reduces both hydrogen peroxide and organic hydroperoxides. nih.gov This enzyme has been shown to inhibit the microsomal reactions involving Vitamin K, suggesting an interaction with a hydroperoxide intermediate of the vitamin. nih.gov Catalase is another key enzyme, common to most microorganisms, that catalyzes the disproportionation of hydrogen peroxide into water and oxygen. google.com

While specific studies on the microbial degradation of K1-Hydroperoxide are limited, the general ability of bacteria to metabolize related compounds is well-documented. Menaquinones (Vitamin K2) are produced by a wide range of bacteria, including those in the human gut and in fermented foods. iarc.frresearchgate.netnih.gov Some bacteria, like Escherichia coli, have pathways for the biosynthesis of menaquinone. nih.gov Furthermore, certain bacterial strains can use naphthalene (B1677914) derivatives, which share a core structure with Vitamin K, as a growth factor. asm.org The enzymatic conversion of phylloquinone (K1) to menaquinone-4 (MK-4) in mammals proceeds through menadione (B1676200) as an intermediate, highlighting the biological machinery capable of modifying the Vitamin K structure. researchgate.net The ability of microbial communities to degrade complex organic compounds suggests a potential for the biodegradation of K1-Hydroperoxide in the environment. nih.gov

The reactive nature of hydroperoxides provides potential for their use in bioremediation to transform environmental contaminants. Hydrogen peroxide is a well-known oxidant used in advanced oxidation processes (AOPs) for the degradation of pollutants. celignis.com It is also used as an oxygen source to enhance the aerobic bioremediation of contaminated sites by stimulating indigenous microbial populations. mdpi.com

While direct applications of K1-Hydroperoxide in bioremediation are not documented, the properties of related Vitamin K analogs suggest potential roles. Vitamin K3 (menadione) and its water-soluble form, menadione sodium bisulfite (MSB), are redox-active compounds that can generate reactive oxygen species like hydrogen peroxide. asm.orgnih.gov These compounds have been studied for their effects on microorganisms and their potential to alleviate hypoxic conditions in plants, a concept relevant to soil and sediment remediation. asm.orgnih.gov The ability of Vitamin K compounds to participate in redox cycling and generate ROS could theoretically be harnessed to transform recalcitrant organic pollutants into more biodegradable forms. nih.gov However, further research is needed to explore the feasibility and effectiveness of using K1-Hydroperoxide or other Vitamin K derivatives in specific bioremediation scenarios.

Advanced Analytical Methodologies for Hydroperoxide Research

Spectroscopic and Spectrometric Techniques for Mechanistic and Structural Elucidation

The precise characterization of hydroperoxides, such as K1-Hydroperoxide, is fundamental to understanding their role in various chemical and biological processes. Advanced spectroscopic and spectrometric methods provide the necessary tools for detailed structural confirmation, identification of reaction products, and analysis of reaction kinetics.

Application of Mass Spectrometry in the Verification of K1-Hydroperoxide Structure and Reaction Products

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic hydroperoxides. pnas.orgkaust.edu.sa Techniques such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly effective. nih.gov For many organic hydroperoxides (ROOH), direct infusion into a positive-ion APCI-MS/MS system allows for clear structural verification. copernicus.org

A common strategy involves the formation of ammonium (B1175870) adducts ([M+NH₄]⁺) of the hydroperoxide molecule by introducing an ammonium salt, like ammonium acetate. copernicus.org Under collision-induced dissociation (CID), these adducts of hydroperoxides exhibit characteristic fragmentation patterns. A notable and diagnostic fragmentation is the neutral loss of 51 Da, which corresponds to the loss of H₂O₂ + NH₃. copernicus.org This specific neutral loss scan can be used to selectively identify hydroperoxide molecules within complex mixtures, such as those generated from secondary organic aerosol material. copernicus.org

For instance, in the analysis of lipid hydroperoxides, the fragmentation pathways are influenced by the type of alkali metal used for ionization. acs.org Sodiated adducts ([M+Na]⁺) often yield distinct product ions that can pinpoint the location of the hydroperoxy group on the fatty acid chain. nih.gov This level of detail is crucial for distinguishing between isomers and understanding the specific pathways of oxidation. acs.orgresearchgate.net

The table below illustrates a hypothetical fragmentation pattern for K1-Hydroperoxide, assuming a molecular weight and structure amenable to this type of analysis, based on common findings for other organic hydroperoxides. nih.govcopernicus.org

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Neutral Loss (Da) | Postulated Fragment Identity |

|---|---|---|---|---|

| [M+NH₄]⁺ | 20 | [M+NH₄ - 51]⁺ | 51 | Loss of (H₂O₂ + NH₃) |

| [M+NH₄]⁺ | 20 | [M+H - H₂O]⁺ | Variable | Dehydrated molecular ion |

| [M+NH₄]⁺ | 20 | Fragment A | Variable | Specific cleavage of the "K1" moiety |

This table is illustrative. The actual m/z values would depend on the specific molecular formula of K1-Hydroperoxide.

Quantitative Detection and Measurement in Complex Chemical and Biological Systems

Accurately quantifying hydroperoxides in complex environments like biological samples or industrial process streams presents significant challenges, including low concentrations and potential interferences. A variety of sensitive and selective analytical methods have been developed to address these issues.

Development and Validation of Peroxidase-Based Spectrophotometric Assays for Hydroperoxide Detection

Peroxidase-based spectrophotometric assays are widely used for the quantification of hydroperoxides due to their high sensitivity and simplicity. sigmaaldrich.comnih.gov These assays typically rely on an enzyme, such as horseradish peroxidase (HRP), which catalyzes the oxidation of a chromogenic or fluorogenic substrate by the hydroperoxide. sigmaaldrich.comassaygenie.com The resulting colored or fluorescent product is then measured, with its intensity being directly proportional to the initial hydroperoxide concentration. researchgate.netresearchgate.net

Common substrates include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which forms a stable, green-colored radical cation, and p-phenylenediamine, which forms a colored product known as Bandrowski's base. researchgate.netrsc.orgscielo.br The choice of substrate and reaction conditions can be optimized to enhance sensitivity and specificity. nih.gov

Validation of these assays is crucial and involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and repeatability. scielo.brscielo.br For instance, a method might demonstrate a linear detection range from 0.1 to 5 U/L for a fluorometric assay or 2 to 50 U/L for a colorimetric assay. assaygenie.com The development process involves creating a calibration curve using known concentrations of the hydroperoxide to be measured. rsc.org

| Parameter | Value | Method |

|---|---|---|

| Linear Range | 0.5 - 50 µM | Colorimetric (ABTS) |

| Limit of Detection (LOD) | 0.2 µM | Colorimetric (ABTS) |

| Limit of Quantification (LOQ) | 0.5 µM | Colorimetric (ABTS) |

| Repeatability (RSD) | < 3% | Colorimetric (ABTS) |

Electrochemical Methods for Real-Time Monitoring of Hydroperoxide Concentrations

Electrochemical sensors offer a powerful alternative for the real-time, in-situ monitoring of hydroperoxides. cetjournal.itcetjournal.itacs.org These methods are based on the direct oxidation or reduction of the hydroperoxide at an electrode surface, generating a current or potential signal that correlates with its concentration. mdpi.com Techniques like cyclic voltammetry (CV), amperometry, and linear sweep voltammetry (LSV) are commonly employed. cetjournal.itresearchgate.net

The sensitivity and selectivity of electrochemical sensors can be greatly enhanced by modifying the electrode surface with nanomaterials or catalysts. mdpi.comresearchgate.net For example, electrodes modified with cobalt-phthalocyanine have been shown to effectively catalyze the electro-oxidation of organic peroxides. nih.gov Similarly, gold nanoparticle-decorated titanium dioxide nanotube electrodes have been used for the ultrasensitive detection of hydrogen peroxide. mdpi.com These modifications can lower the required potential, which helps to reduce interference from other electroactive species. mdpi.com

Amperometric detection coupled with high-performance liquid chromatography (HPLC) allows for the separation of different peroxides in a mixture before their individual quantification. tandfonline.comtandfonline.com This approach provides both high sensitivity, with detection limits in the nanogram or parts-per-billion range, and selectivity. rsc.org

| Parameter | Value | Technique | Electrode |

|---|---|---|---|

| Linear Range | 1 - 1000 µM | Amperometry | Modified Glassy Carbon |

| Limit of Detection (LOD) | 0.4 µM | Amperometry | Modified Glassy Carbon |

| Sensitivity | 0.08 µA µM⁻¹ cm⁻² | Amperometry | Modified Glassy Carbon |

| Response Time | < 5 s | Amperometry | Modified Glassy Carbon |

Strategies for Mitigating Analytical Interferences in Hydroperoxide Quantification

A significant challenge in hydroperoxide analysis, particularly in complex biological or environmental samples, is the presence of interfering substances that can lead to inaccurate measurements. conicet.gov.ar These interferences can be chemical or spectral in nature.

In peroxidase-based assays, endogenous reductants such as ascorbate (B8700270) or certain thiols can interfere by directly reducing the oxidized chromogenic substrate, leading to an underestimation of the hydroperoxide concentration. researchgate.netnih.gov One strategy to overcome this is to pre-treat the sample to remove the interfering reductants. For example, adding the oxidized reporter molecule (e.g., ABTS radical) before initiating the enzymatic reaction can selectively oxidize the interfering compounds. researchgate.net Another approach is the use of enzymes like catalase to selectively decompose hydrogen peroxide, allowing for the differentiation between H₂O₂ and organic hydroperoxides. mojoactive.dev

In electrochemical methods, other electroactive species in the sample can be oxidized or reduced at the electrode, contributing to the measured signal. mdpi.com This can be mitigated by careful selection of the applied potential, modification of the electrode surface to enhance selectivity, or by coupling the electrochemical detector with a separation technique like HPLC. mdpi.comrsc.org

For spectroscopic methods, autofluorescence from the sample matrix can interfere with fluorescence-based assays. moleculardevices.com Using far-red or near-infrared fluorescent probes can help to avoid this issue, as cellular autofluorescence is typically lower in this spectral region. mdpi.commoleculardevices.com Additionally, careful background subtraction and the use of specific filters are essential practices. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.